molecular formula C16H18ClN B11854358 6H-CYCLOHEPTA(b)QUINOLINE, 7,8,9,10-TETRAHYDRO-11-CHLORO-1,4-DIMETHYL- CAS No. 6115-65-7

6H-CYCLOHEPTA(b)QUINOLINE, 7,8,9,10-TETRAHYDRO-11-CHLORO-1,4-DIMETHYL-

Cat. No.: B11854358
CAS No.: 6115-65-7
M. Wt: 259.77 g/mol
InChI Key: CSANWHVDIQWLEU-UHFFFAOYSA-N
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Description

6H-CYCLOHEPTA(b)QUINOLINE, 7,8,9,10-TETRAHYDRO-11-CHLORO-1,4-DIMETHYL- is a complex organic compound with the molecular formula C15H18ClN. This compound belongs to the class of quinoline derivatives, which are known for their diverse biological activities and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6H-CYCLOHEPTA(b)QUINOLINE, 7,8,9,10-TETRAHYDRO-11-CHLORO-1,4-DIMETHYL- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted aniline, the compound can be synthesized through a series of reactions including alkylation, cyclization, and chlorination steps. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Industrial methods also focus on optimizing the cost-effectiveness and environmental impact of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

6H-CYCLOHEPTA(b)QUINOLINE, 7,8,9,10-TETRAHYDRO-11-CHLORO-1,4-DIMETHYL- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert it into tetrahydroquinoline derivatives.

    Substitution: Halogenation, nitration, and sulfonation are common substitution reactions it undergoes.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or peracids under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Halogenating agents like chlorine or bromine, nitrating agents like nitric acid, and sulfonating agents like sulfuric acid.

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which can be further utilized in different applications.

Scientific Research Applications

6H-CYCLOHEPTA(b)QUINOLINE, 7,8,9,10-TETRAHYDRO-11-CHLORO-1,4-DIMETHYL- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6H-CYCLOHEPTA(b)QUINOLINE, 7,8,9,10-TETRAHYDRO-11-CHLORO-1,4-DIMETHYL- involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 6H-CYCLOHEPTA(b)QUINOLINE, 7,8,9,10-TETRAHYDRO-11-CHLORO-1,4-DIMETHYL- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound in research and industrial applications.

Properties

CAS No.

6115-65-7

Molecular Formula

C16H18ClN

Molecular Weight

259.77 g/mol

IUPAC Name

11-chloro-1,4-dimethyl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline

InChI

InChI=1S/C16H18ClN/c1-10-8-9-11(2)16-14(10)15(17)12-6-4-3-5-7-13(12)18-16/h8-9H,3-7H2,1-2H3

InChI Key

CSANWHVDIQWLEU-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(C=C1)C)N=C3CCCCCC3=C2Cl

Origin of Product

United States

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